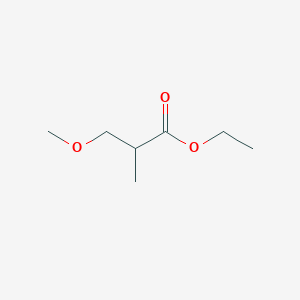
Ethyl 3-methoxy-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methoxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its fruity aroma and is used in various applications, including the food and beverage industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxy-2-methylpropanoate can be synthesized through the esterification of 3-methoxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3-methoxy-2-methylpropanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol, 3-methoxy-2-methylpropanol, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-methoxy-2-methylpropanoic acid and ethanol.
Reduction: 3-methoxy-2-methylpropanol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-methoxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ethyl 3-methoxy-2-methylpropanoate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The ester group can undergo hydrolysis, releasing the active acid or alcohol, which can then exert its effects on target molecules.
Comparación Con Compuestos Similares
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent and in flavorings.
Methyl 3-methoxy-2-methylpropanoate: A similar ester with a methyl group instead of an ethyl group.
Ethyl propanoate: A simpler ester with a similar structure but lacking the methoxy group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
10500-17-1 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
ethyl 3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(8)6(2)5-9-3/h6H,4-5H2,1-3H3 |
Clave InChI |
TVODIPKBEMSROH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


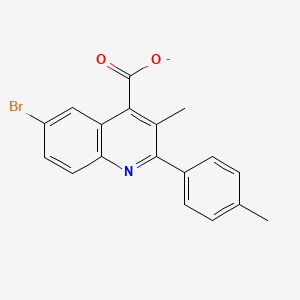

![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)

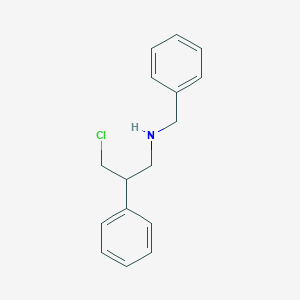
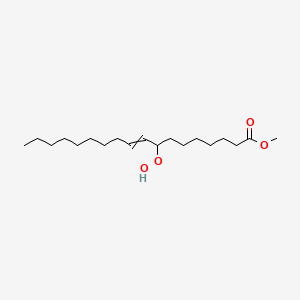
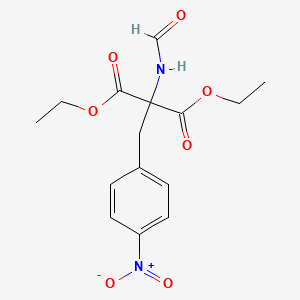



![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

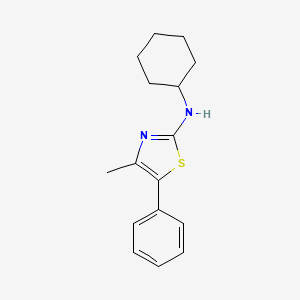
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
